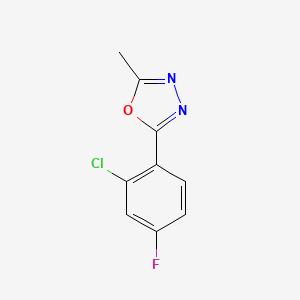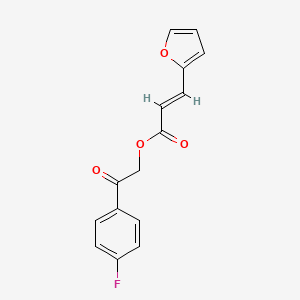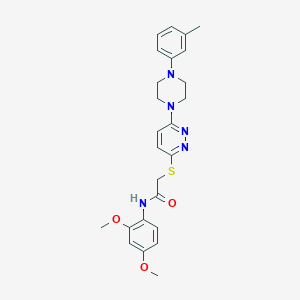![molecular formula C22H26N6O3 B2575619 1,7-dimethyl-3-(2-morpholinoethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 900258-03-9](/img/structure/B2575619.png)
1,7-dimethyl-3-(2-morpholinoethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-dimethyl-3-(2-morpholinoethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H26N6O3 and its molecular weight is 422.489. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. CNS Disorders and Glycine-site NMDA Receptor Antagonists
The chemical compound has shown promise in the treatment of central and peripheral nervous system disorders. Specifically, it is part of a class of compounds known as glycine-site NMDA receptor antagonists, which have demonstrated therapeutic potential for CNS disorders, including cerebral ischemia, epilepsy, head injury, and schizophrenia. Despite challenges in achieving suitable in vivo activity due to the difficulty in crossing the blood-brain barrier, these antagonists offer an improved therapeutic index relative to other classes of NMDA antagonists (Kulagowski & Leeson, 1995).
2. Synthetic Biology and Unnatural Base Pairs
The compound is part of research exploring the development of unnatural base pairs beyond standard Watson-Crick base pairs for applications in synthetic biology. Research in this area demonstrates the importance of shape complementarity, stacking ability, and hydrogen-bonding patterns for unnatural base pairs, indicating potential roles in enhancing the specificity and functionality of synthetic genetic systems (Saito-Tarashima & Minakawa, 2018).
3. Organic Optoelectronics and OLED Devices
The chemical structure of the compound relates to the field of organic optoelectronics, particularly in the design and development of new conjugated systems for organic light-emitting diodes (OLEDs). Research in this area underscores the significance of molecular engineering and structural design in creating materials for OLED devices, potentially contributing to the development of 'metal-free' infrared emitters and advancing the organic optoelectronics industry (Squeo & Pasini, 2020).
4. Medicinal Chemistry and Hydantoin Derivatives
The compound is also relevant in the realm of medicinal chemistry, particularly concerning hydantoin derivatives. As a desirable scaffold in medicinal chemistry, hydantoin and its derivatives exhibit a range of biological and pharmacological activities in therapeutic and agrochemical applications. The significance of this scaffold in drug discovery is highlighted by its role in the chemical or enzymatic synthesis of important, non-natural amino acids and their conjugates with potential medical applications (Shaikh et al., 2023).
Eigenschaften
IUPAC Name |
4,7-dimethyl-6-(4-methylphenyl)-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3/c1-15-4-6-17(7-5-15)28-16(2)14-27-18-19(23-21(27)28)24(3)22(30)26(20(18)29)9-8-25-10-12-31-13-11-25/h4-7,14H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILRQQSNOVFWGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B2575536.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2575539.png)
![3-(7-Ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2575541.png)
![2-chloro-7-(2-fluorophenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2575544.png)

![dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate](/img/structure/B2575547.png)
![N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2575549.png)
![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2575550.png)

![Benzyl [(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetate](/img/structure/B2575553.png)
![N'-(2-methoxyethyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)thiourea](/img/structure/B2575557.png)
